

Introduction: The Strategic Value of Polysubstituted Fluorinated Arenes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1382062

[Get Quote](#)

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into aromatic scaffolds is a cornerstone of molecular design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them critical tools for drug development professionals.

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene (CAS No. 1260890-50-3) emerges as a highly functionalized and versatile building block, offering multiple, distinct points for chemical elaboration. Its unique substitution pattern—featuring four different orthogonally reactive handles (Br, Cl, F, CF3) on a benzene ring—provides synthetic chemists with a powerful platform for constructing complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and potential applications of this compound. As a Senior Application Scientist, the focus will be on the practical utility and the causal reasoning behind the synthetic and handling protocols, ensuring a blend of theoretical understanding and field-proven insight.

PART 1: Molecular Structure and Physicochemical Properties

The core of this compound's utility lies in its structure. The presence of a bromine atom provides a primary site for transition-metal-catalyzed cross-coupling reactions, while the

chlorine, fluorine, and trifluoromethyl groups modulate the electronic properties of the ring and offer potential for further functionalization under specific conditions.

Chemical Structure

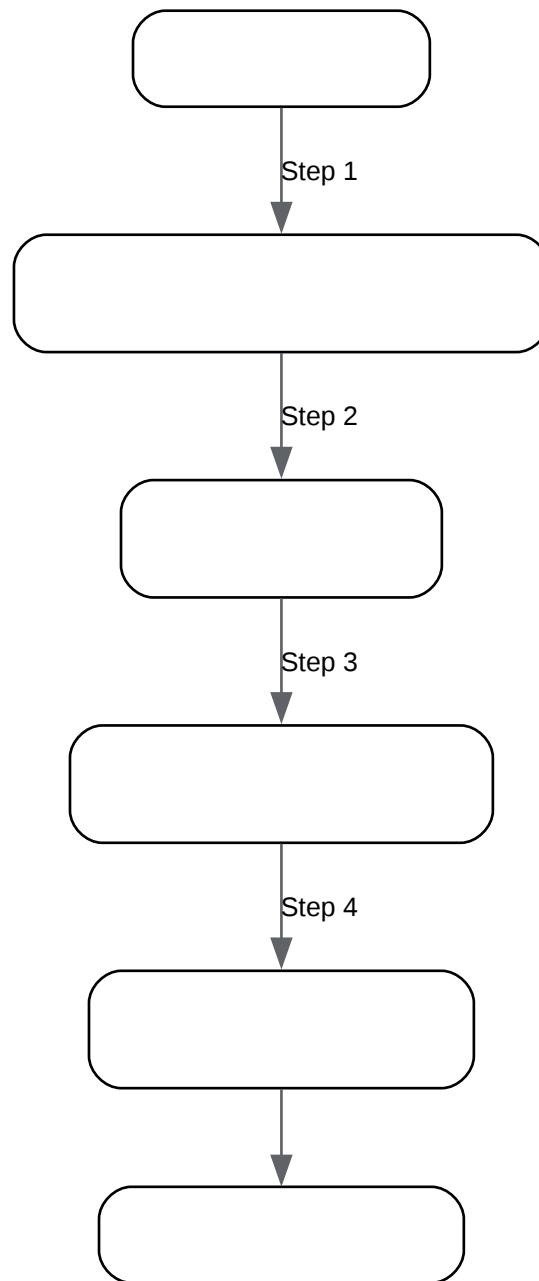
The IUPAC name for this compound is **1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene**.^[1] Its structure is defined by the specific arrangement of these substituents, leading to a unique electronic and steric environment at each position on the benzene ring.

Caption: Chemical structure of **1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene**.

Physicochemical Data Summary

While extensive experimental data for this specific isomer is not widely published, key properties can be calculated or inferred from related compounds.

Property	Value	Source
CAS Number	1260890-50-3	
Molecular Formula	C ₇ H ₂ BrClF ₄	Inferred
Molecular Weight	277.44 g/mol	
Appearance	Colorless to light yellow liquid (predicted)	[2][3]
Boiling Point	Not available (predicted to be >200°C)	N/A
Density	Not available (predicted to be >1.7 g/mL)	N/A


Note: Physical properties such as appearance are inferred from structurally similar compounds like 1-Bromo-2-chloro-4-(trifluoromethyl)benzene.

PART 2: Synthesis Strategy - A Plausible Approach

A direct, published synthesis protocol for **1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene** is not readily available in peer-reviewed literature. However, a robust synthetic route can be designed based on well-established organometallic transformations and precedents set by the synthesis of analogous polysubstituted halobenzenes, such as 1-bromo-2-chloro-3-fluoro-4-iodobenzene.[4][5]

The proposed pathway begins with a suitable aniline precursor, 2-chloro-3-fluoro-4-(trifluoromethyl)aniline, and proceeds via a Sandmeyer-type reaction. This approach is chosen for its reliability, scalability, and the commercial availability of related aniline starting materials.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound via diazotization.

Detailed Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure adapted for this specific target.

Objective: To synthesize **1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene**.

Materials:

- 2-chloro-3-fluoro-4-(trifluoromethyl)aniline
- Sulfuric acid (H_2SO_4 , concentrated)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Hydrobromic acid (HBr , 48%)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water
- Ice

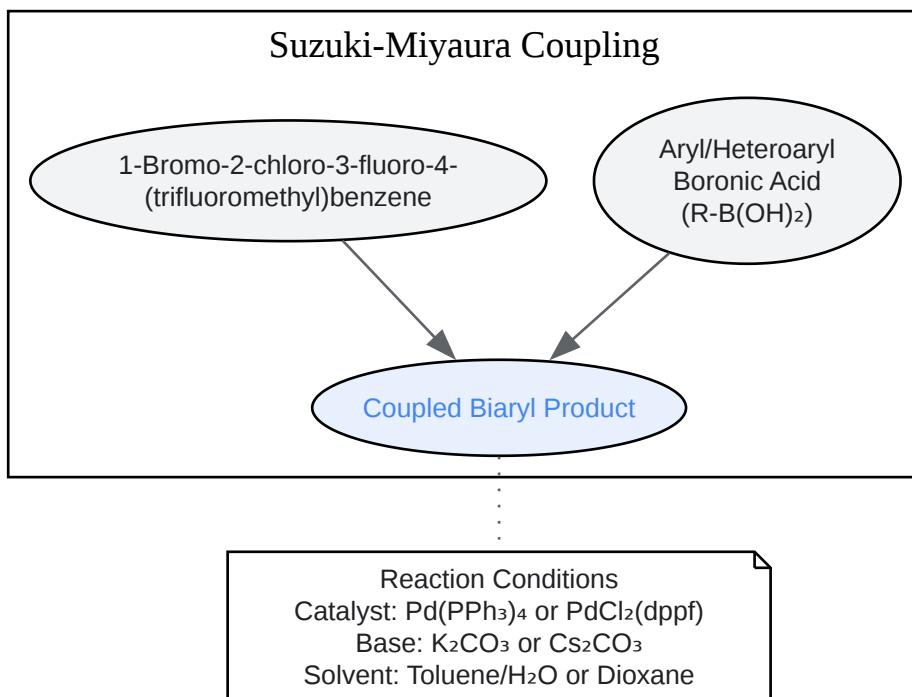
Procedure:

- **Diazonium Salt Formation (Causality):** The amine is converted to a diazonium salt, an excellent leaving group (N_2 gas), which is essential for the subsequent nucleophilic substitution. The reaction is run at 0-5°C to ensure the stability of the thermally sensitive diazonium intermediate.
 - In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add 2-chloro-3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) to a solution of concentrated H_2SO_4 (2.0 eq) in water at 0-5°C.
 - Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

- Add the NaNO₂ solution dropwise to the aniline mixture, maintaining the internal temperature below 5°C.
- Stir the resulting mixture for 30 minutes at 0-5°C after the addition is complete.
- Sandmeyer Reaction (Causality): The copper(I) bromide catalyst facilitates the displacement of the diazonium group with a bromide ion from HBr. This is a classic and highly effective method for installing bromine on an aromatic ring.
 - In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.
 - Slowly add the cold diazonium salt solution from Step 1 to the CuBr/HBr solution. Vigorous evolution of N₂ gas will be observed.
 - After the addition is complete, warm the reaction mixture to 60°C and stir for 1-2 hours until gas evolution ceases.
- Workup and Extraction:
 - Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
 - Extract the aqueous layer with dichloromethane (3x volume).
 - Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

PART 3: Reactivity and Synthetic Utility

The primary value of **1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene** in drug development lies in its capacity to serve as a scaffold for building molecular complexity. The


carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that forms the backbone of modern pharmaceutical synthesis.

Reactivity Hierarchy: C-Br > C-Cl >> C-F, C-CF₃

This predictable reactivity allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position without disturbing the other substituents.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki reaction, which forms a C-C bond between an organohalide and a boronic acid derivative, is a prime example of this compound's utility.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Expert Insight: The choice of palladium catalyst and base is critical. For an electron-deficient aryl halide like this one, a strong base like cesium carbonate and an electron-rich phosphine

ligand (e.g., from a catalyst like $\text{PdCl}_2(\text{dppf})$) are often required to facilitate the initial oxidative addition step, which is the rate-limiting step of the catalytic cycle.

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene** is not publicly available, a robust safety protocol can be established based on data from structurally analogous compounds such as 1-bromo-2-chloro-4-trifluoromethyl-benzene and 1-bromo-2-chloro-3-fluorobenzene.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Hazard Profile (Anticipated):

- Skin Irritation: Causes skin irritation (H315).[\[7\]](#)[\[8\]](#)
- Eye Irritation: Causes serious eye irritation (H319).[\[7\]](#)[\[8\]](#)
- Respiratory Irritation: May cause respiratory irritation (H335).[\[7\]](#)[\[8\]](#)

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[\[6\]](#)
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and flame-retardant protective clothing.[\[6\]](#)[\[9\]](#)
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[\[6\]](#)

Handling and Storage

- Handling: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Avoid formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[\[6\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials and sources of ignition.[\[6\]](#)[\[9\]](#)

First-Aid Measures

- If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[[7](#)]
- Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[[7](#)]
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[[7](#)]
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene represents a sophisticated and high-value building block for chemical synthesis. Its densely packed and electronically distinct functional groups offer a predictable and hierarchical reactivity profile that is highly sought after in the design of novel pharmaceuticals and agrochemicals. While its synthesis requires careful handling of energetic intermediates, the proposed route relies on established and scalable chemical principles. By understanding its reactivity and adhering to stringent safety protocols, researchers can effectively leverage this compound to accelerate the development of next-generation chemical entities.

References

- Vertex AI Search.
- SD Fine-Chem. 1-BROMO-4-FLUOROBENZENE - SD Fine-Chem. [Link](#)
- Echemi.
- PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211. [Link](#)
- ChemicalBook. 1-bromo-2-chloro-4-trifluoromethyl-benzene. [Link](#)
- PubChem. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301. [Link](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. [Link](#)
- Sigma-Aldrich.
- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7. [Link](#)
- BLDpharm. 344-65-0|1-Bromo-4-chloro-2-(trifluoromethyl)benzene. [Link](#)

- ChemicalBook. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE | 402-04-0. [Link](#)
- Echemi. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE. [Link](#)
- PubChem. 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 67988. [Link](#)
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. [Link](#)
- PubChem. 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 14273266. [Link](#)
- Sigma-Aldrich. **1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene**. [Link](#)
- PubChem. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891201. [Link](#)
- ChemSrc. CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. [Link](#)
- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds. [Link](#)
- BLDpharm. 2169069-89-8|2-BRomo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene. [Link](#)
- PubChem. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574. [Link](#)
- Journal of Biomedical Research & Environmental Sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 14273266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE CAS#: 402-04-0 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. nbino.com [nbino.com]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [Introduction: The Strategic Value of Polysubstituted Fluorinated Arenes]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1382062#1-bromo-2-chloro-3-fluoro-4-trifluoromethyl-benzene-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com